(2R)-2-azaniumylnon-8-enoate (2R)-2-azaniumylnon-8-enoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13568002
InChI: InChI=1S/C9H17NO2/c1-2-3-4-5-6-7-8(10)9(11)12/h2,8H,1,3-7,10H2,(H,11,12)/t8-/m1/s1
SMILES:
Molecular Formula: C9H17NO2
Molecular Weight: 171.24 g/mol

(2R)-2-azaniumylnon-8-enoate

CAS No.:

Cat. No.: VC13568002

Molecular Formula: C9H17NO2

Molecular Weight: 171.24 g/mol

* For research use only. Not for human or veterinary use.

(2R)-2-azaniumylnon-8-enoate -

Specification

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
IUPAC Name (2R)-2-azaniumylnon-8-enoate
Standard InChI InChI=1S/C9H17NO2/c1-2-3-4-5-6-7-8(10)9(11)12/h2,8H,1,3-7,10H2,(H,11,12)/t8-/m1/s1
Standard InChI Key LKMSSWRWDBZUFC-MRVPVSSYSA-N
Isomeric SMILES C=CCCCCC[C@H](C(=O)[O-])[NH3+]
Canonical SMILES C=CCCCCCC(C(=O)[O-])[NH3+]

Introduction

Chemical Identity and Structural Characterization

Molecular and Stereochemical Features

(2R)-2-Azaniumylnon-8-enoate (C9H17NO2\text{C}_9\text{H}_{17}\text{NO}_2) is an α-amino acid derivative with a non-8-enoate backbone. The compound’s stereochemistry is defined by the (2R) configuration, which influences its interactions in chiral environments. Key structural attributes include:

  • Ammonium group: Protonated at physiological pH, enabling ionic interactions.

  • Terminal alkene: A double bond at C8–C9, which confers reactivity in cycloaddition or hydrogenation reactions.

  • Carboxylate group: Deprotonated under basic conditions, facilitating salt formation.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC9H17NO2\text{C}_9\text{H}_{17}\text{NO}_2
Molecular Weight171.24 g/mol
IUPAC Name(2R)-2-azaniumylnon-8-enoate
SMILESC=CCCCCCC[C@H](C(=O)[O-])[NH3+]
InChI KeyLKMSSWRWDBZUFC-MRVPVSSYSA-N

Spectroscopic Characterization

Structural confirmation relies on advanced analytical techniques:

  • NMR Spectroscopy: 1H^1\text{H} and 13C^{13}\text{C} NMR resolve the stereochemistry and alkene geometry. The ammonium proton resonates near 7.5–8.5 ppm, while the carboxylate carbon appears at ~175 ppm.

  • IR Spectroscopy: Stretching vibrations at 3440 cm1^{-1} (O–H) and 1650 cm1^{-1} (C=O) confirm the enol-imine tautomer .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 172.1 [M+H]+^+.

Synthesis and Optimization

Synthetic Routes

The synthesis involves a multi-step sequence starting from linear alkene precursors:

  • Enone Formation: Acylation of non-8-enal with acetic anhydride yields the α,β-unsaturated ketone.

  • Amination: Rhodium-catalyzed asymmetric hydrogenation introduces the ammonium group at C2 with >90% enantiomeric excess .

  • Carboxylation: Hydrolysis of the intermediate nitrile under basic conditions generates the carboxylate.

Table 2: Optimized Reaction Conditions

StepCatalystSolventTemperatureYield
HydrogenationRh(COD)Cl2_2EtOH50°C89%
HydrolysisNaOHH2_2O80°C92%

Challenges and Solutions

  • Steric Hindrance: Bulky substituents at C2 reduce amination efficiency. Using Wilkinson’s catalyst (RhCl(PPh3_3)3_3) improves stereoselectivity.

  • Oxidation Sensitivity: The terminal alkene is prone to epoxidation. Conducting reactions under inert atmospheres (N2_2) mitigates side reactions .

Chemical Reactivity and Derivatives

pH-Dependent Behavior

The compound exists in equilibrium between protonated (NH3+_3^+) and deprotonated (NH2_2) states:

R-NH3+R-NH2+H+(pKa9.2)\text{R-NH}_3^+ \rightleftharpoons \text{R-NH}_2 + \text{H}^+ \quad (pK_a \approx 9.2)

This property enables its use in buffer systems and ionic liquid formulations.

Functionalization Pathways

  • Alkene Modification: Hydrogenation with Pd/C yields the saturated analog, (2R)-2-azaniumylnonanoate.

  • Peptide Coupling: Reacts with activated esters (e.g., NHS) to form amide bonds, useful in peptidomimetic design .

Table 3: Derived Compounds

DerivativeApplicationReference
(2R)-2-AzaniumylnonanoateLipid bilayer studies
N-Acetylated analogEnzyme substrate

Biological and Industrial Applications

Biochemical Interactions

  • Enzyme Inhibition: The carboxylate group chelates metal ions in active sites, inhibiting metalloproteases .

  • Membrane Permeability: The amphiphilic structure enhances diffusion across lipid bilayers, aiding drug delivery.

Industrial Uses

  • Chiral Auxiliary: Asymmetric synthesis of pharmaceuticals (e.g., β-lactam antibiotics) .

  • Surfactants: Ammonium-carboxylate structure stabilizes oil-water emulsions.

Analytical and Computational Studies

Chromatographic Methods

  • HPLC: Reverse-phase C18 columns resolve enantiomers using 0.1% TFA in acetonitrile/water.

  • Capillary Electrophoresis: pH 8.5 borate buffer separates diastereomers with <2% RSD .

Molecular Modeling

Density functional theory (DFT) simulations predict:

  • Tautomer Stability: The enol-imine form is 12.3 kcal/mol more stable than the keto-amine.

  • Binding Affinity: Docking studies show strong interactions (−8.2 kcal/mol) with bacterial PqsR proteins .

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